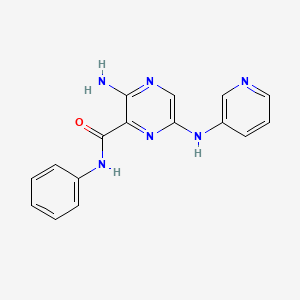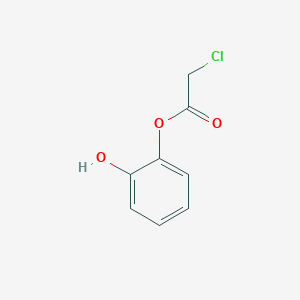
2-Hydroxyphenyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyphenyl 2-chloroacetate is a chemical compound that belongs to the class of organic compounds known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a chloroacetyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 2-chloroacetate typically involves the chloroacetylation of 1,2-Benzenediol (catechol). The reaction is carried out by reacting catechol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyphenyl 2-chloroacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyphenyl 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenyl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the chloroacetyl group, making it less reactive in certain types of reactions.
1,3-Benzenediol (Resorcinol): Has hydroxyl groups in different positions, leading to different reactivity and applications.
1,4-Benzenediol (Hydroquinone): Also has hydroxyl groups in different positions, used primarily in photography and as a reducing agent.
Uniqueness
2-Hydroxyphenyl 2-chloroacetate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research fields.
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
(2-hydroxyphenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H7ClO3/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4,10H,5H2 |
Clé InChI |
AWSSLZDEJGQPPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



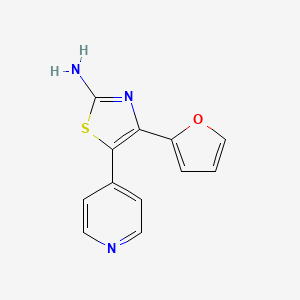
![1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde](/img/structure/B8454433.png)

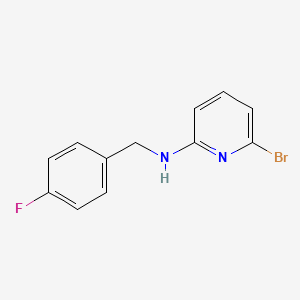
![methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate](/img/structure/B8454477.png)
![1-[(Pyrimidine-5-carbonyl)-amino]cyclopropanecarboxylic acid](/img/structure/B8454481.png)
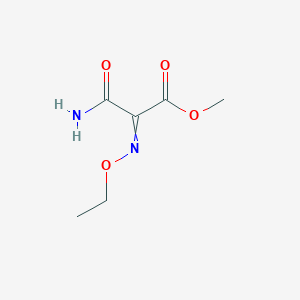
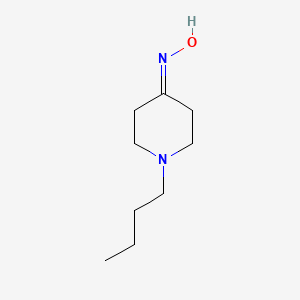
![N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide](/img/structure/B8454499.png)
![4-Benzyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B8454500.png)
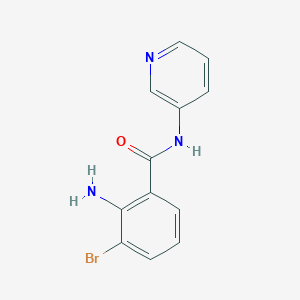
![Ethanol,2-(imidazo[1,2-a]pyridin-6-ylamino)-](/img/structure/B8454524.png)
